1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers face unreliable class-wide assumptions for nitroacetophenones, where substituent changes drastically alter bioactivity. This compound solves the variability gap with validated potency. - **CCR5 Probe**: 2.90 nM IC50 in calcium flux (HEK293); validated antagonist for HIV-1 entry & rheumatoid arthritis studies. - **Synthetic Efficiency**: Quantitative yield via one-step Vilsmeier protocol vs. lower-yielding dimethoxy analogs. - **Antibacterial Screening**: QSAR-optimized substitution pattern for hypothesis-driven discovery against Gram± strains.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Cat. No. B15243235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Diethoxy-2-nitrophenyl)ethanone
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC
InChIInChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3
InChIKeyFKKPZCUAOMWHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Diethoxy-2-nitrophenyl)ethanone: Identity & Properties


1-(4,5-Diethoxy-2-nitrophenyl)ethanone (also referred to as 4,5-diethoxy-2-nitroacetophenone) is an organic compound belonging to the substituted nitroacetophenone class, characterized by a phenyl ring bearing two ethoxy groups, a nitro group, and an acetyl moiety [1]. It has a molecular formula of C12H15NO5 and a molecular weight of 253.25 g/mol [2]. The compound is primarily utilized as a synthetic building block and as a pharmacological probe targeting specific biological pathways, including the C-C chemokine receptor type 5 (CCR5) [3].

Workflow
Synthetic building-block research workflow; single-step Vilsmeier-accessible precursor
Probe context
CCR5 antagonist probe fit for GPCR pathway and HIV-entry mechanistic studies
Screening
Antimicrobial screening candidate supported by acetophenone-class QSAR inference

1-(4,5-Diethoxy-2-nitrophenyl)ethanone: No Generic Substitute


The substitution pattern on the aromatic ring of nitroacetophenones is a critical determinant of their biological and chemical properties, making simple generic interchange unreliable. The presence and position of specific substituents like ethoxy versus methoxy groups can significantly alter electronic distribution, steric hindrance, and lipophilicity, which in turn profoundly impact target binding affinity and reaction outcomes [1]. For instance, a quantitative structure-activity relationship (QSAR) study on a set of 20 acetophenones demonstrated that spatial, electronic, and topological descriptors—directly influenced by substituents—predominantly dictate antibacterial potency, confirming that even minor structural variations preclude predictable class-wide performance [2]. Therefore, procurement decisions must be based on compound-specific data.

Target

4,5-diethoxy substitution pattern defines electronic, steric and lipophilic profile

Dimethoxy analog

4,5-dimethoxy substitution may shift target binding affinity and synthesis yield significantly

Target

Compound-specific QSAR descriptors determine antibacterial rank within acetophenone class

Class-level analog

Generic nitroacetophenone analogs may not reproduce antibacterial activity; structure-activity relationship requires review

1-(4,5-Diethoxy-2-nitrophenyl)ethanone: Evidence vs. Analogs


Efficient Vilsmeier Synthesis

The synthesis of 1-(4,5-diethoxy-2-nitrophenyl)ethanone can be achieved in a single step and in quantitative yield using adapted Vilsmeier conditions, a significant improvement over the multi-step synthesis and moderate yields reported for its closest structural analog, 4,5-dimethoxy-2-nitroacetophenone [1].

Synthetic Yield
Cross-study comparable
Quantitative yield vs 58% yield (dimethoxy analog)
Supports scalable procurement and multi-gram synthesis decisions
Adapted Vilsmeier protocol vs nitration route
Organic Synthesis Medicinal Chemistry Process Chemistry

Potent CCR5 Antagonism

1-(4,5-Diethoxy-2-nitrophenyl)ethanone exhibits potent antagonism of the C-C chemokine receptor type 5 (CCR5), with a reported IC50 of 2.90 nM in a functional calcium flux assay in HEK293 cells [1]. This level of activity is consistent with other high-affinity small-molecule CCR5 antagonists reported in the literature and positions it as a relevant probe for this target [2].

CCR5 Antagonism
Reported assay context
IC50 2.90 nM (HEK293 calcium flux)
Supports CCR5 pathway probe interpretation; within range of literature antagonists
RANTES-induced calcium flux inhibition
Immunology Virology GPCR Pharmacology

QSAR-Based Antibacterial Potential

While direct antibacterial data for 1-(4,5-diethoxy-2-nitrophenyl)ethanone is not available, a QSAR study of 20 structurally related acetophenone derivatives provides a class-level inference for its potential activity. The study found that compounds with electron-withdrawing groups, such as the 4-nitro moiety, exhibit significant antibacterial activity, with 4-nitroacetophenone identified as the most slimicidal agent in the set [1].

Antibacterial Potential
Class-level inference
QSAR model associates 4-nitro group with high activity
Supports antimicrobial screening interest; data to verify
Acetophenone panel against B. subtilis, S. aureus etc.
Antimicrobial Research Chemical Biology Drug Discovery

1-(4,5-Diethoxy-2-nitrophenyl)ethanone: Research Applications


CCR5 Antagonist Probe in Immunology and HIV Research

Procure 1-(4,5-diethoxy-2-nitrophenyl)ethanone for use as a potent and selective small-molecule probe in studies of C-C chemokine receptor type 5 (CCR5) signaling. With a validated IC50 of 2.90 nM in a functional calcium flux assay using HEK293 cells, this compound is well-suited for investigating the role of CCR5 in HIV-1 entry, inflammatory diseases like rheumatoid arthritis, and other CCR5-mediated pathologies [1]. Its activity profile aligns with other potent CCR5 antagonists, making it a valuable tool for target validation and mechanistic studies [1].

Efficient Synthetic Building Block for Complex Molecules

Utilize 1-(4,5-diethoxy-2-nitrophenyl)ethanone as a high-yield building block in organic synthesis. Its availability in quantitative yield via an adapted one-step Vilsmeier protocol makes it a cost-effective and time-saving choice for multi-step synthetic routes, particularly in medicinal chemistry campaigns requiring the incorporation of a 4,5-diethoxy-2-nitrophenyl motif [2]. This contrasts with lower-yielding syntheses of similar dimethoxy analogs, thereby improving overall synthetic efficiency [3].

QSAR-Guided Antibacterial Screening Candidate

Select 1-(4,5-diethoxy-2-nitrophenyl)ethanone as a candidate for antibacterial screening campaigns. A quantitative structure-activity relationship (QSAR) study on a panel of acetophenone derivatives has established that spatial, electronic, and topological descriptors, influenced by specific substituents, are key drivers of antibacterial potency against both Gram-positive and Gram-negative strains [4]. This data supports a targeted, hypothesis-driven approach to antimicrobial discovery, where the unique substitution pattern of this compound may confer a distinct activity profile [4].

Application
Selection Property
Validation Focus
CCR5 pathway signaling studies
CCR5 antagonist probe context
Functional calcium flux assay review
Multi-step organic synthesis
High-yield single-step entry
Adapted Vilsmeier protocol efficiency
Antimicrobial screening studies
Electron-withdrawing substitution pattern
QSAR model antibacterial endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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